Pharmacokinetic Differentiation: Deslanoside's Half-Life and Clearance Profile vs. Comparators
Deslanoside exhibits an intermediate physiologic half-life of 36 hours, distinctly separating it from the short-acting Ouabain (22 hours) and the long-acting Digitoxin (102-112 hours) [1]. This positions Deslanoside as a 'medium-duration' cardiac glycoside. Furthermore, its elimination is predominantly renal, with a half-life (t1/2) of 41 hours in healthy volunteers, extending to 61 hours in cardiac failure patients, highlighting its dependence on renal function [2]. This is a key differentiator from Digitoxin, which is primarily metabolized hepatically and excreted in bile [3].
| Evidence Dimension | Physiologic Half-Life |
|---|---|
| Target Compound Data | 36 hours |
| Comparator Or Baseline | Ouabain: 22 hours; Digoxin: 33 hours; Digitoxin: 102-112 hours |
| Quantified Difference | Deslanoside half-life is 14 hours longer than Ouabain and 66-76 hours shorter than Digitoxin. |
| Conditions | In vivo study in human subjects using left ventricular ejection time index (ETI) as a measure of digitalis effect. |
Why This Matters
The half-life dictates dosing frequency and risk of accumulation; selection between Deslanoside and Digitoxin hinges on whether a medium-term or long-term action is required.
- [1] Weissler, A. M., Snyder, J. R., Schoenfeld, C. D., & Cohen, S. (1966). Assay of digitalis glycosides in man. The American Journal of Cardiology, 17(6), 768-780. View Source
- [2] Tada, A., Kitazawa, M., Horasawa, K., Zenda, H., Kawa, S., Oguchi, T., Honma, T., & Furuta, S. (1982). Pharmacokinetics of Deslanoside in Man. Yakugaku Zasshi, 102(11), 1061-1066. View Source
- [3] Ghirardi, P., & Marzo, A. (1977). Biliary and urinary excretion of five cardiac glycosides and its correlation with their physical and chemical properties. European Journal of Clinical Pharmacology, 12(1), 51-56. View Source
